Deacetyl ganoderic acid F

Neuroinflammation Microglial Activation Nitric Oxide

Deacetyl ganoderic acid F (DeGA F) is a uniquely deacetylated lanostane triterpenoid with validated anti-inflammatory activity in BV-2 microglia (2.5–10 µg/mL), zebrafish, and mouse models. It inhibits NF-κB signaling without cytotoxicity, unlike other ganoderic acids. Its distinct deacetylated structure ensures reproducible, pathway-specific results. Choose DeGA F for LPS-induced inflammation and neuroinflammation research where mechanistic clarity is critical.

Molecular Formula C30H40O8
Molecular Weight 528.6 g/mol
Cat. No. B2726626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl ganoderic acid F
Molecular FormulaC30H40O8
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C
InChIInChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38)
InChIKeyMNXGGTWKTCLFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Deacetyl Ganoderic Acid F: A Distinct Triterpenoid for Targeted Anti-Inflammatory Research


Deacetyl ganoderic acid F (DeGA F; CAS 100665-44-9) is a 7-lanostane-type triterpenoid derived from the medicinal mushroom Ganoderma lucidum. Its molecular formula is C30H40O8, with a molecular weight of 528.6 g/mol . DeGA F is the deacetylated form of ganoderic acid F and has been demonstrated to potently inhibit lipopolysaccharide (LPS)-induced inflammation through suppression of the NF-κB signaling pathway [1]. Unlike many other ganoderic acids, DeGA F has validated anti-inflammatory activity in both in vitro (BV-2 microglial cells) and in vivo (zebrafish and mouse) models, establishing its utility as a focused tool for neuroinflammation and immune modulation research.

Why Ganoderic Acid F or Other Analogs Cannot Substitute for Deacetyl Ganoderic Acid F


The triterpenoid class of ganoderic acids exhibits highly variable biological activities due to subtle differences in hydroxylation, acetylation, and side-chain modifications. Simple substitution of DeGA F with its parent compound, ganoderic acid F, or other similar lanostane triterpenes (e.g., ganoderic acid A, B, or 7β-hydroxyganoderenic acid F) is not scientifically justified without direct comparative data. The deacetylated structure of DeGA F confers distinct physicochemical properties (e.g., altered lipophilicity and hydrogen bonding capacity) and a unique anti-inflammatory profile, characterized by potent inhibition of the NF-κB pathway and suppression of pro-inflammatory cytokines. As detailed in Section 3, the available evidence demonstrates that DeGA F's activity cannot be reliably inferred from other in-class compounds, necessitating its specific selection for studies targeting LPS-induced inflammation and microglial activation.

Quantitative Differentiation: Deacetyl Ganoderic Acid F vs. Closest Analogs


Superior Inhibition of LPS-Induced NO Production in BV-2 Microglial Cells Compared to Ganoderic Acid F

Deacetyl ganoderic acid F (DeGA F) demonstrates potent inhibition of LPS-triggered nitric oxide (NO) production in murine BV-2 microglial cells. In a direct head-to-head comparison using data from the same cell line and similar assay conditions, DeGA F achieved significant suppression of NO at concentrations as low as ~4.7-9.5 µM (2.5-5 µg/mL), whereas ganoderic acid F (GA-F) required a substantially higher concentration of 24.13 µM to achieve 50% inhibition (IC50) [1]. This indicates that DeGA F is approximately 2.5- to 5-fold more potent in this key neuroinflammatory endpoint.

Neuroinflammation Microglial Activation Nitric Oxide

Broad-Spectrum Cytokine Suppression in LPS-Activated Microglia

DeGA F effectively suppresses the secretion and mRNA expression of key pro-inflammatory cytokines in LPS-stimulated BV-2 cells. At concentrations of 2.5 and 5 µg/mL, DeGA F significantly attenuated the secretion of TNF-α and IL-6, and suppressed mRNA levels of TNF-α, IL-6, and IL-1β [1]. In contrast, comprehensive cytokine profiling data for ganoderic acid F under identical conditions are lacking, and its known activity is often described as 'anti-inflammatory' without the same level of quantitative resolution. This cytokine modulation is a direct consequence of DeGA F's inhibition of the NF-κB pathway, as evidenced by decreased phosphorylation of IKK and IκB and reduced nuclear translocation of P65 [1].

Cytokine Storm Immunomodulation Inflammation

Validated In Vivo Anti-Inflammatory Efficacy in Zebrafish and Mouse Models

DeGA F's anti-inflammatory effects are not limited to cell culture; they are robustly reproduced in two distinct in vivo systems. In a zebrafish embryo model of LPS-induced inflammation, DeGA F at 10 µg/mL (~18.9 µM) inhibited NO production by over 50% [1]. Furthermore, in an LPS-stimulated mouse model, oral administration of DeGA F significantly suppressed serum levels of TNF-α and IL-6, and reduced microglial and astrocyte activation in brain tissue [1]. In contrast, in vivo anti-neuroinflammatory data for ganoderic acid F are sparse, with most studies focusing on its anti-tumor or hepatoprotective effects in different model systems .

In Vivo Pharmacology Zebrafish Model Preclinical Inflammation

Distinct Selectivity Profile: Lower Cytotoxicity vs. Anti-Inflammatory Potency

DeGA F exhibits a favorable selectivity window, with significant anti-inflammatory activity observed at concentrations well below those causing cytotoxicity. In BV-2 microglial cells, DeGA F did not induce cytotoxicity at concentrations up to 5 µg/mL (~9.5 µM), yet it effectively suppressed NO and cytokine production at these same concentrations [1]. In contrast, other ganoderic acid derivatives, such as 7β-hydroxyganoderenic acid F, demonstrate cytotoxic effects in MCF-7 cancer cells with an IC50 of 80.8 µM, a value that is substantially higher but in a different cellular context . Ganoderic acid F itself has been reported to inhibit HeLa cell proliferation with an IC50 of 19.5 µM , indicating that its cellular effects may be more pleiotropic. While these are cross-study comparisons, they suggest DeGA F may be a more selective anti-inflammatory agent, minimizing confounding cytotoxicity in assays.

Cytotoxicity Selectivity Therapeutic Window

Well-Defined Mechanism: NF-κB Pathway Inhibition Confirmed by Multiple Readouts

DeGA F's mechanism of action is firmly established as an inhibitor of the NF-κB pathway. This is supported by multiple, orthogonal assays: (1) decreased phosphorylation of IKK and IκB, (2) reduced nuclear translocation of the p65 subunit, and (3) downstream suppression of iNOS and COX-2 expression [1]. This level of mechanistic detail is not consistently reported for all ganoderic acid analogs. While some studies indicate that ganoderic acids can modulate NF-κB [2], the specific, multi-step inhibition demonstrated for DeGA F provides a higher degree of confidence in its target engagement and functional consequences.

NF-κB Signaling Mechanism of Action Target Engagement

Optimal Research & Procurement Applications for Deacetyl Ganoderic Acid F


In Vitro Neuroinflammation Studies

Based on its potent inhibition of LPS-induced NO production and cytokine release in BV-2 microglial cells (as detailed in Evidence Items 1 and 2), DeGA F is an ideal positive control or test compound for assays of microglial activation and neuroinflammation. Its well-defined mechanism (NF-κB pathway inhibition) makes it suitable for pathway-specific investigations. Recommended working concentration range: 2.5-10 µg/mL (~4.7-18.9 µM) [1].

In Vivo Anti-Inflammatory Proof-of-Concept Studies

DeGA F is uniquely suited for in vivo studies of LPS-induced inflammation, given its validated efficacy in both zebrafish and mouse models (Evidence Item 3). Researchers can confidently select this compound for pilot studies of neuroinflammation, sepsis, or other acute inflammatory conditions where rapid, measurable endpoints (e.g., serum cytokines, behavioral changes) are required. Doses used in the mouse study were 10 and 20 mg/kg (i.p.) [1].

Selectivity and Cytotoxicity Profiling

Due to its demonstrated lack of cytotoxicity in BV-2 cells at anti-inflammatory concentrations (Evidence Item 4), DeGA F is an excellent candidate for experiments requiring a clean readout of immunomodulation without confounding cell death. It is particularly useful in co-culture systems or long-term assays where other triterpenes might induce toxicity.

NF-κB Pathway Probe Development

With its thoroughly characterized inhibition of multiple steps in the NF-κB signaling cascade (Evidence Item 5), DeGA F serves as a valuable chemical probe for dissecting this pathway. It is more suitable than other ganoderic acids for experiments requiring a well-defined mechanism, such as siRNA validation, protein interaction studies, or high-content screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deacetyl ganoderic acid F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.